molecular formula C4H16F3N3 B13761749 1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride CAS No. 68444-11-1

1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride

Cat. No.: B13761749
CAS No.: 68444-11-1
M. Wt: 163.19 g/mol
InChI Key: HNOFHOVMZQLQHP-UHFFFAOYSA-N
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Description

N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride is a chemical compound with the molecular formula C4H16F3N3 and a molecular weight of 163.19 g/mol. It is also known by its IUPAC name, N’-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride. This compound is characterized by the presence of ammonium and fluoride groups, making it a versatile reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride typically involves the reaction of ethylenediamine with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoride salt. The general reaction can be represented as follows:

[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 3\text{HF} \rightarrow \text{C}4\text{H}{16}\text{F}_3\text{N}_3 ]

Industrial Production Methods

In industrial settings, the production of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves large-scale reactions with stringent quality control measures. The process includes the purification of raw materials, precise control of reaction parameters, and the use of advanced equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield simpler amines.

    Substitution: The ammonium groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted amines, fluorinated compounds, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with similar reactivity but lacks the fluoride groups.

    N,N-Dimethylethylenediamine: Contains methyl groups instead of ammonium groups, leading to different reactivity.

    1,2-Diaminoethane: Another diamine with similar properties but different applications.

Uniqueness

N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride is unique due to its trifluoride groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical and biological applications.

Properties

CAS No.

68444-11-1

Molecular Formula

C4H16F3N3

Molecular Weight

163.19 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride

InChI

InChI=1S/C4H13N3.3FH/c5-1-3-7-4-2-6;;;/h7H,1-6H2;3*1H

InChI Key

HNOFHOVMZQLQHP-UHFFFAOYSA-N

Canonical SMILES

C(CNCCN)N.F.F.F

Related CAS

111-40-0 (Parent)

Origin of Product

United States

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